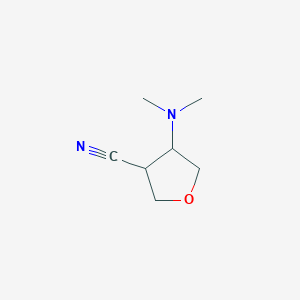

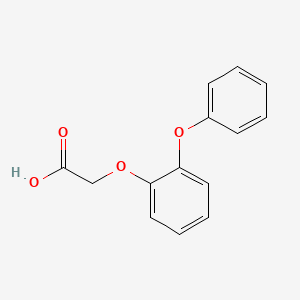

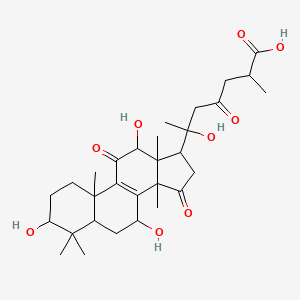

![molecular formula C21H20O9 B12308874 7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12308874.png)

7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Daidzein-4’-glucoside, also known as daidzin, is a naturally occurring isoflavone glycoside found in various leguminous plants such as soybeans (Glycine max) and kudzu (Pueraria lobata). It is a phytoestrogen, meaning it can mimic the effects of estrogen in the body. Daidzein-4’-glucoside has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Daidzein-4’-glucoside can be synthesized through enzymatic glycosylation of daidzein. One common method involves the use of β-glucosidase to catalyze the attachment of a glucose molecule to daidzein. This reaction typically occurs in a buffered aqueous solution at a controlled temperature and pH .

Industrial Production Methods

Industrial production of daidzein-4’-glucoside often involves the extraction and purification from natural sources such as soybeans. The process includes solvent extraction, followed by chromatographic separation techniques to isolate and purify the compound . Enzymatic hydrolysis of daidzin in deep eutectic solvents has also been explored as an efficient and environmentally friendly method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Daidzein-4’-glucoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to its aglycone form, daidzein.

Hydrolysis: Enzymatic hydrolysis can break the glycosidic bond, releasing daidzein and glucose.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Hydrolysis: β-glucosidase is commonly used for enzymatic hydrolysis.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Daidzein.

Hydrolysis: Daidzein and glucose.

Scientific Research Applications

Daidzein-4’-glucoside has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.

Biology: Investigated for its role in plant defense mechanisms and its effects on microbial growth.

Mechanism of Action

Daidzein-4’-glucoside exerts its effects primarily through its conversion to daidzein, which can then interact with estrogen receptors in the body. This interaction can modulate the expression of estrogen-responsive genes, leading to various biological effects. Additionally, daidzein-4’-glucoside and its metabolites can inhibit enzymes such as tyrosinase and aldehyde dehydrogenase, contributing to its antioxidant and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Genistin: The 7-O-glucoside of genistein, another isoflavone glycoside found in soybeans.

Puerarin: A major isoflavone glycoside found in kudzu root.

Hesperidin: A flavonoid glycoside found in citrus fruits

Uniqueness

Daidzein-4’-glucoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. Its ability to be converted into daidzein, a compound with well-documented health benefits, further enhances its significance in scientific research and potential therapeutic applications .

Properties

IUPAC Name |

7-hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-4-1-10(2-5-12)14-9-28-15-7-11(23)3-6-13(15)17(14)24/h1-7,9,16,18-23,25-27H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIENOOOOPYEDMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

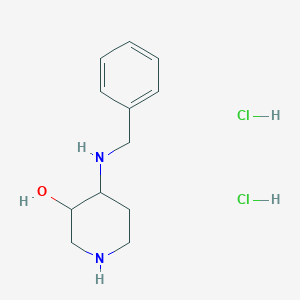

![[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12308820.png)

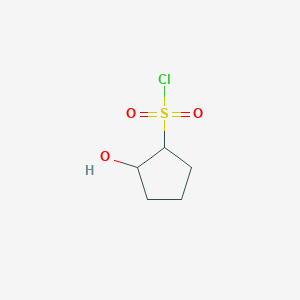

![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)

![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride](/img/structure/B12308851.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-ylidene)-2-fluoroacetic acid](/img/structure/B12308881.png)

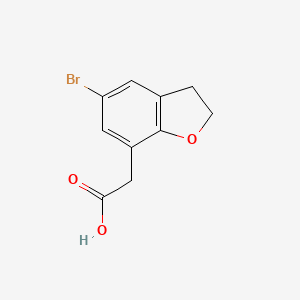

![3-[(4-Hydroxy-3-methoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12308883.png)